molecular formula C13H17NO3 B1488464 Ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate CAS No. 2098031-08-2

Ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate

Cat. No.: B1488464
CAS No.: 2098031-08-2
M. Wt: 235.28 g/mol
InChI Key: AFAUMTTXQAOWAJ-UHFFFAOYSA-N
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Description

Ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring, a phenyl group, and an ethyl ester group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-hydroxyphenylacetic acid as the starting material.

  • Reaction Steps: The process involves the formation of an amide intermediate, followed by cyclization to form the pyrrolidine ring.

  • Catalysts and Conditions: The reaction may require the use of catalysts such as acid or base catalysts, and specific conditions like temperature and pressure control.

Industrial Production Methods:

  • Batch vs. Continuous Processes: Industrial production can be carried out using batch processes for smaller-scale production or continuous processes for larger-scale manufacturing.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions can occur at various positions on the pyrrolidine ring or the phenyl group.

Common Reagents and Conditions:

  • Oxidation Reagents: Common reagents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.

  • Reduction Reagents: Typical reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidation can yield hydroxylated or carboxylated derivatives.

  • Reduction Products: Reduction can produce amines or alcohols.

  • Substitution Products: Substitution reactions can lead to the formation of various derivatives with different functional groups.

Chemistry:

  • Synthetic Intermediate: The compound can serve as an intermediate in the synthesis of more complex molecules.

  • Catalyst: It may be used as a catalyst or ligand in various chemical reactions.

Biology:

  • Biological Activity: Research has shown potential biological activity, including antimicrobial and anti-inflammatory properties.

  • Drug Development: It is being explored for its potential use in drug development, particularly in the treatment of certain diseases.

Medicine:

  • Pharmaceutical Applications: The compound is being studied for its potential therapeutic effects in various medical conditions.

  • Drug Delivery: It may be used in drug delivery systems to improve the efficacy and targeting of medications.

Industry:

  • Material Science: The compound can be used in the development of new materials with specific properties.

  • Agriculture: It may have applications in the development of pesticides or herbicides.

Mechanism of Action

The mechanism by which Ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Ethyl 4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate: This compound has a similar structure but with a different position of the hydroxyl group on the phenyl ring.

  • Ethyl 3-(3-hydroxyphenyl)propanoate: This compound has a different ring structure but shares the phenyl and ester groups.

  • p-Coumaric acid ethyl ester: This compound has a similar ester group and phenyl ring but lacks the pyrrolidine ring.

Uniqueness: Ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate is unique due to its pyrrolidine ring, which imparts distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-2-17-13(16)12-8-14-7-11(12)9-4-3-5-10(15)6-9/h3-6,11-12,14-15H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAUMTTXQAOWAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC1C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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